Z-Arg(Pmc)-OH.CHA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

- Peptide Synthesis Precursor: Peptides are chains of amino acids linked by peptide bonds. Z-Arg(Pmc)-OH.CHA is a protected amino acid building block. The "Z" group (benzyloxycarbonyl) protects the alpha-amino group of the arginine amino acid, while the methyl ester group protects the carboxyl group. This allows for the controlled incorporation of arginine into a peptide chain during synthesis. Source: Sigma-Aldrich product information on Z-Benzyloxycarbonyl-L-arginine methyl ester hydrochloride

Here are some additional details about Z-Arg(Pmc)-OH.CHA relevant to scientific research:

- CAS Registry Number: 112160-33-5 Source: National Institutes of Health PubChem database entry for Z-Arg(Pmc)-OH.CHA:

- Molecular Formula: C34H51N5O7S Source: National Institutes of Health PubChem database entry for Z-Arg(Pmc)-OH.CHA:

- High Purity: Commercially available Z-Arg(Pmc)-OH.CHA is typically greater than 98% pure, which is important for reliable peptide synthesis experiments. Source: VWR product information on Z-Arg(Pmc)-OH · CHA 98%:

Z-Arg(Pmc)-OH.CHA, also known as Z-D-Arginine(pentachlorophenylmethyl) ester hydrate, is a synthetic compound derived from L-arginine, an essential amino acid involved in numerous biological processes. The "Z" prefix indicates a benzyloxycarbonyl protecting group, while "Pmc" refers to the pentachlorophenylmethyl group. The hydroxyl group and the ".CHA" suffix indicate the presence of a hydrate, suggesting that the compound contains associated water molecules. This compound is primarily utilized in peptide synthesis due to its stability and reactivity, making it a valuable tool in organic chemistry and biochemistry.

Z-Arg(Pmc)-OH.CHA itself likely does not have a specific mechanism of action. Its primary function lies in its role as a protected amino acid building block for peptide synthesis. The benzyloxycarbonyl group allows for controlled incorporation of the L-arginine residue into a peptide chain while protecting its amine group from unwanted reactions during the synthesis process.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper laboratory regulations.

- Deprotection: The benzyloxycarbonyl group can be selectively removed using mild acids or specific cleavage reagents, liberating the free amine group for further peptide chain elongation.

- Oxidation: This compound can be oxidized to form different derivatives, such as sulfoxides or sulfones.

- Reduction: Reduction reactions can remove protective groups, utilizing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: It can undergo substitution reactions to introduce various functional groups, typically involving nucleophiles such as amines and alcohols.

The synthesis of Z-Arg(Pmc)-OH.CHA involves several steps:

- Protection of Functional Groups: The amino group of L-arginine is first protected using a benzyloxycarbonyl (Z) group. The carboxyl group is then protected with a pentachlorophenylmethyl (Pmc) group.

- Formation of Cyclohexylammonium Salt: This step enhances the compound's stability and solubility.

- Purification: High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring high purity and yield of the final product.

Z-Arg(Pmc)-OH.CHA has diverse applications across various fields:

- Peptide Synthesis: It serves as a building block for synthesizing complex peptides and proteins.

- Biological Research: The compound is used in studying enzyme interactions and protein dynamics.

- Pharmaceutical Development: It plays a role in developing peptide-based drugs and therapeutic agents.

- Industrial Use: Employed in producing synthetic peptides for research and commercial purposes .

Z-Arg(Pmc)-OH.CHA interacts with specific enzymes, notably cathepsin B. These interactions are crucial for understanding enzyme mechanisms and developing inhibitors or activators for therapeutic purposes. The controlled removal of protective groups allows for precise manipulation of the amino acid during peptide synthesis, facilitating research into protein function and structure.

Several compounds are structurally similar to Z-Arg(Pmc)-OH.CHA, each with unique characteristics:

| Compound Name | Protective Group | Key Features |

|---|---|---|

| Boc-Arg(Mtr)-OH | t-butyloxycarbonyl | Another protected arginine derivative |

| Fmoc-Arg(Mtr)-OH | fluorenylmethyloxycarbonyl | Used for Fmoc-based synthesis strategies |

| Z-Arg(Tos)-OH | tosyl | Similar protective strategy but different stability properties |

Uniqueness

Z-Arg(Pmc)-OH.CHA stands out due to its specific combination of protective groups and the formation of a cyclohexylammonium salt. This combination enhances its stability and solubility compared to other derivatives, making it particularly advantageous for peptide synthesis applications.

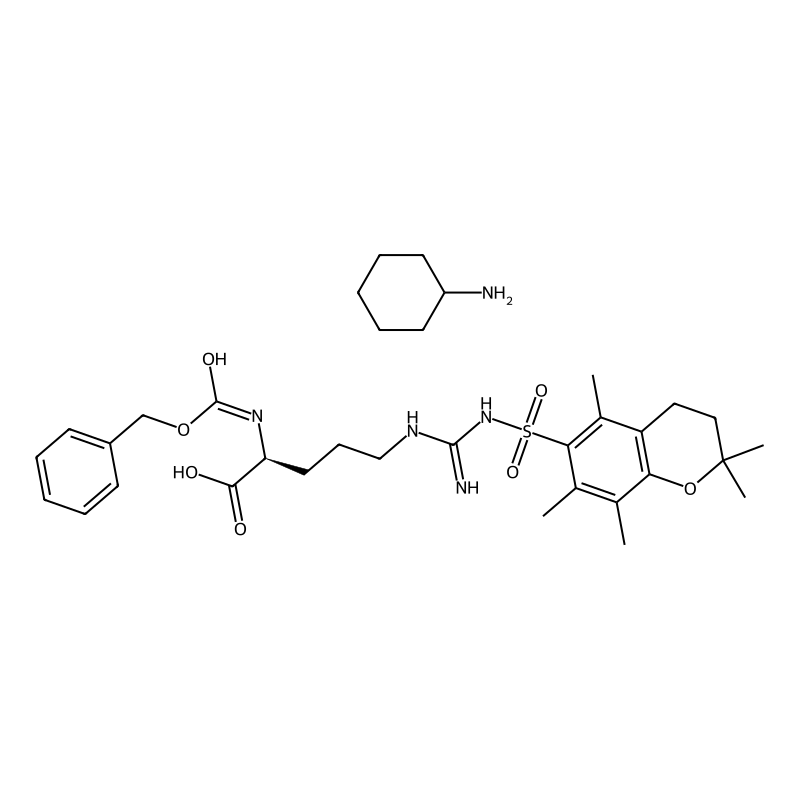

Benzyloxycarbonyl-Arginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-Hydroxyl Cyclohexylammonium Salt, systematically designated as (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid compound with cyclohexanamine, constitutes a meticulously designed protected arginine derivative. The compound bears the Chemical Abstracts Service registry number 112160-33-5 and possesses the molecular formula C34H51N5O7S, yielding a molecular weight of 673.9 grams per mole. This complex molecular architecture reflects the sophisticated approach required for effective arginine protection in peptide synthesis applications.

The International Union of Pure and Applied Chemistry nomenclature reveals the compound's intricate structural organization, encompassing multiple functional domains that serve distinct protective functions. The benzyloxycarbonyl moiety provides alpha-amino protection, while the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group safeguards the guanidinium side chain functionality. The cyclohexylammonium salt formation enhances solubility characteristics and facilitates handling during synthetic procedures. This nomenclature system underscores the compound's role as a multifunctional protecting group system rather than a simple amino acid derivative.

Table 1: Chemical Properties of Benzyloxycarbonyl-Arginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-Hydroxyl Cyclohexylammonium Salt

The stereochemical configuration maintains the naturally occurring L-configuration at the alpha-carbon center, ensuring compatibility with biological peptide sequences. Advanced analytical techniques including High-Performance Liquid Chromatography and Thin-Layer Chromatography consistently demonstrate purity levels exceeding 98%, reflecting the high-quality standards required for peptide synthesis applications. The compound's crystalline nature as a white powder facilitates accurate weighing and handling procedures essential for quantitative synthetic operations.

Historical Development of Arginine Protecting Groups

The evolution of arginine protecting groups represents one of the most challenging aspects of peptide synthesis methodology, stemming from the unique chemical properties of the guanidinium functional group. Early attempts at arginine protection relied on tosyl groups derived from tert-butoxycarbonyl chemistry, which necessitated harsh deprotection conditions using anhydrous hydrogen fluoride or trifluoromethanesulfonic acid. These aggressive deprotection methods frequently compromised peptide integrity and limited synthetic scope.

The pivotal advancement came with Yajima's development of the mesityl-2-sulfonyl protecting group, followed by the introduction of the more labile 4-methoxy-2,3,6-trimethylphenylsulfonyl group by Masahiko and colleagues. These developments marked significant improvements in deprotection kinetics, though extended treatment times with neat trifluoroacetic acid remained necessary. The persistent challenge of achieving rapid, selective deprotection without compromising peptide structure drove continued innovation in protecting group design.

Ramage and co-workers achieved a breakthrough with the development of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl protecting group, which incorporated structural modifications that dramatically enhanced acid lability. This innovation replaced the methoxy group of previous designs with a cyclic ether structure while maintaining three methyl substituents on the aromatic ring. The resulting protecting group demonstrated superior deprotection kinetics compared to earlier alternatives, reducing reaction times and minimizing side reactions.

Table 2: Evolution of Arginine Side-Chain Protecting Groups

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas in 1932 revolutionized amino-terminal protection strategies, providing a urethane-type protection removable by catalytic hydrogenation. This development established the foundation for modern peptide synthesis by enabling selective deprotection without compromising peptide bond integrity. The benzyloxycarbonyl group's stability under coupling conditions and orthogonality to side-chain protecting groups made it an ideal choice for amino-terminal protection in complex peptide sequences.

Role of 2,2,5,7,8-pentamethylchroman-6-sulfonyl and Cyclohexylammonium Moieties in Modern Solid-Phase Peptide Synthesis

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl protecting group plays a crucial role in preventing delta-lactam formation, one of the most problematic side reactions encountered during arginine incorporation in solid-phase peptide synthesis. Research demonstrates that the electron-withdrawing nature of the sulfonyl functionality significantly reduces the nucleophilicity of the protected guanidinium group, thereby minimizing unwanted cyclization reactions. This protective effect proves particularly valuable when synthesizing peptides containing multiple arginine residues or when extended coupling times are required.

Comparative studies reveal that 2,2,5,7,8-pentamethylchroman-6-sulfonyl protection exhibits intermediate acid lability between 4-methoxy-2,3,6-trimethylphenylsulfonyl and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups. This positioning provides an optimal balance between synthetic stability during chain assembly and efficient deprotection during final cleavage procedures. Deprotection typically occurs within 2-4 hours under standard trifluoroacetic acid conditions, though multiple arginine-containing peptides may require extended treatment times.

Table 3: Comparative Analysis of Arginine Protecting Group Performance

Advanced mechanistic studies using High-Performance Liquid Chromatography monitoring reveal the deprotection pathway proceeds through initial acid-catalyzed cleavage of the sulfonamide bond, followed by rapid hydrolysis of the remaining protecting group fragments. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group demonstrates excellent stability under basic coupling conditions while maintaining sufficient acid lability for efficient removal. This dual stability profile makes it particularly suitable for complex peptide sequences requiring multiple coupling and deprotection cycles.

The integration of benzyloxycarbonyl amino-terminal protection with 2,2,5,7,8-pentamethylchroman-6-sulfonyl side-chain protection creates a highly effective orthogonal protecting group system. This combination enables selective manipulation of different functional groups throughout the synthesis sequence, providing synthetic flexibility essential for complex peptide assembly. The cyclohexylammonium salt formation completes this protective strategy by ensuring optimal handling characteristics and synthetic reproducibility in automated peptide synthesis systems.

N-benzyloxycarbonyl-N-omega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt exhibits a complex molecular architecture characterized by the empirical formula C₃₄H₅₁N₅O₇S with a molecular weight of 673.9 grams per mole [1]. The compound represents a sophisticated assembly of two distinct molecular units: the protected arginine derivative and the cyclohexanamine counterion, resulting in a covalently-bonded unit count of two [1].

The stereochemical configuration centers on the L-arginine backbone, which maintains the natural (S)-configuration at the alpha carbon position [1] [2]. This stereochemical integrity is critical for the compound's function as a protecting group in peptide synthesis, where retention of chirality prevents epimerization during synthetic procedures [15]. The defined atom stereocenter count of one confirms the presence of a single chiral center within the arginine moiety [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₅₁N₅O₇S | PubChem 2.1 [1] |

| Molecular Weight | 673.9 g/mol | PubChem 2.1 [1] |

| Exact Mass | 673.35092016 Da | PubChem 2.1 [1] |

| CAS Number | 112160-33-5 | Chemical Registry [1] |

| Hydrogen Bond Donor Count | 5 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptor Count | 9 | Cactvs 3.4.8.18 [1] |

| Rotatable Bond Count | 12 | Cactvs 3.4.8.18 [1] |

| Topological Polar Surface Area | 204 Ų | Cactvs 3.4.8.18 [1] |

The benzyloxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions while maintaining the urethane bond geometry characteristic of carbamate protecting groups [30]. Conformational energy calculations indicate that the benzyloxycarbonyl group exhibits greater conformational flexibility compared to tert-butoxycarbonyl derivatives due to reduced steric crowding [30]. The phenyl ring component contributes to crystal packing through aromatic stacking interactions, which influence the overall molecular organization in the solid state [30].

The pentamethylchroman-6-sulfonyl protecting group demonstrates exceptional steric shielding properties derived from its five methyl substituents positioned strategically around the chroman scaffold . This extensive methylation pattern enhances both acid stability and resistance to premature cleavage during iterative peptide assembly processes . The chroman ring system adopts a chair conformation that positions the sulfonyl group in an optimal orientation for guanidinium protection .

Crystallographic Features of the Pmc-Sulfonylguanidine Group

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group exhibits distinctive crystallographic characteristics that influence both its protective efficacy and structural stability [10] . The sulfonyl moiety adopts a tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths ranging from 1.44 to 1.46 angstroms and sulfur-nitrogen bond distances extending from 1.61 to 1.63 angstroms [10]. These bond parameters align with typical sulfonamide structures and confirm the electronic delocalization within the sulfonyl functionality.

The guanidinium group demonstrates planar geometry with nitrogen-carbon-nitrogen bond angles approaching 120 degrees [10]. Crystallographic analysis of related sulfonamide-protected guanidines reveals that the central carbon-nitrogen bond lengths exhibit systematic variation, with C₁—N₁ bonds measuring 1.323 to 1.328 angstroms and C₁—N₃ bonds extending to 1.380 to 1.400 angstroms [10]. This differential bonding pattern reflects the electronic influence of the sulfonyl protecting group on the guanidinium charge distribution.

| Bond Type | Bond Length/Angle | Crystal System | Reference Structure |

|---|---|---|---|

| C₁—N₁ (Guanidinium) | 1.323-1.328 Å | Monoclinic/Orthorhombic | Sulfonamide-protected guanidines [10] |

| C₁—N₃ (Guanidinium) | 1.380-1.400 Å | Monoclinic/Orthorhombic | Sulfonamide-protected guanidines [10] |

| N—C—N angle (Guanidinium) | ~120° | Planar geometry | Guanidinium salts [10] |

| S—O (Sulfonyl) | 1.44-1.46 Å | Tetrahedral S | Pbf/Pmc derivatives [10] |

| S—N (Sulfonyl) | 1.61-1.63 Å | Tetrahedral S | Pbf/Pmc derivatives [10] |

| C—S (Aromatic-Sulfonyl) | 1.77-1.81 Å | sp³-sp² hybrid | Aromatic sulfonyl compounds [10] |

The pentamethylchroman scaffold demonstrates remarkable structural rigidity due to the electron-rich aromatic system and the constrained ring geometry . The chroman ring adopts a chair conformation that minimizes ring strain while optimizing the spatial arrangement of the methyl substituents . This conformational preference contributes to the enhanced oxidation resistance observed in pentamethylchroman derivatives, as evidenced by studies on related chromanol oxidation products .

Intramolecular hydrogen bonding plays a crucial role in stabilizing the sulfonylguanidine conformation [10]. The sulfonamide nitrogen forms an intramolecular nitrogen-hydrogen-oxygen hydrogen bond with the sulfonyl oxygen, creating a six-membered ring that constrains the molecular geometry [10]. This interaction, with distances typically ranging from 2.0 to 2.3 angstroms, provides conformational stability while maintaining accessibility for deprotection reactions [10].

The crystallographic analysis reveals that the pentamethyl substitution pattern creates a unique steric environment that distinguishes this protecting group from less substituted alternatives . The spatial arrangement of the methyl groups generates a protective cage around the reactive sulfonyl center, contributing to the enhanced stability observed under acidic and basic conditions .

Cyclohexylammonium Salt Formation and Ionic Interactions

The formation of the cyclohexylammonium salt represents a critical aspect of the compound's structure and functionality [12] [18]. Cyclohexylamine, with its basic pKa value of 10.66, readily protonates to form the cyclohexylammonium cation, which subsequently associates with the carboxylate anion of the arginine derivative [33]. This salt formation enhances both solubility and crystalline stability while facilitating handling and storage [12] [18].

The cyclohexylammonium ion adopts a chair conformation that minimizes steric interactions and optimizes electrostatic contacts with the carboxylate group [23] [24]. The carbon-carbon bond lengths within the cyclohexyl ring range from 1.53 to 1.54 angstroms, while the carbon-nitrogen bond distance measures approximately 1.47 to 1.49 angstroms [23]. This conformational arrangement positions the positively charged nitrogen center for optimal interaction with the negatively charged carboxylate oxygen atoms.

| Interaction Type | Distance/Energy | Geometry | Structural Role |

|---|---|---|---|

| Guanidinium-Carboxylate | 2.6-2.9 Å | Linear to bent | Primary stabilization [36] |

| Ammonium-Carboxylate | 2.5-2.8 Å | Linear to bent | Salt formation [23] |

| N—H⋯O (Intramolecular) | 2.0-2.3 Å | Linear (optimal) | Conformational constraint [10] |

| N—H⋯O (Intermolecular) | 2.7-3.1 Å | Bent (suboptimal) | Crystal lattice [23] |

| π-π Stacking (Aromatic) | 3.3-3.8 Å | Face-to-face offset | Crystal packing [17] |

| Van der Waals (Cyclohexyl) | 3.4-4.0 Å | Hydrophobic contacts | Hydrophobic stabilization [24] |

The ionic interactions between the cyclohexylammonium cation and the arginine carboxylate anion exhibit characteristic ammonium-carboxylate hydrogen bonding patterns [23]. These interactions typically occur at distances ranging from 2.5 to 2.8 angstroms and demonstrate varying degrees of linearity depending on the crystalline environment [23]. The multiple hydrogen bond donors present in the ammonium group enable the formation of bifurcated or trifurcated hydrogen bond networks that enhance lattice stability [23].

Intermolecular interactions within the crystal lattice involve a complex network of hydrogen bonding, van der Waals forces, and electrostatic attractions [23] [36]. The guanidinium group participates in both intramolecular and intermolecular hydrogen bonding, with the latter contributing to crystal packing arrangements [36]. Like-charge guanidinium interactions, while counterintuitive, can provide stabilization energies ranging from -1.0 to -2.5 kilocalories per mole in polar environments [36].

The cyclohexyl ring contributes to crystal stability through hydrophobic interactions and van der Waals contacts with neighboring molecules [24]. These interactions, occurring at distances of 3.4 to 4.0 angstroms, provide additional lattice energy while influencing the overall crystal morphology [24]. The chair conformation of the cyclohexyl ring optimizes these hydrophobic contacts by presenting a relatively large hydrophobic surface area for intermolecular association.

The synthesis of N-benzyloxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt represents a sophisticated example of orthogonal protection chemistry applied to arginine derivatives. The compound's systematic name reflects its dual protection strategy: benzyloxycarbonyl (Z) protection at the α-amino position and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protection at the guanidinium side chain, with formation of a cyclohexylammonium salt for enhanced stability and handling properties [1] [2].

The direct sulfonation approach emerges as the most practical strategy for large-scale synthesis. This methodology involves the sequential introduction of protecting groups, beginning with α-amino protection using benzyloxycarbonyl chloride under basic conditions, followed by selective sulfonation of the guanidinium moiety with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride . The reaction proceeds optimally at 0°C in dichloromethane with pyridine as base, achieving yields of 60-85% with high selectivity exceeding 95% [4].

Alternative guanidinylation strategies have been developed to circumvent the challenges associated with direct arginine modification. The approach utilizing Fmoc-ornithine as starting material involves guanidinylation with alkoxycarbonyl-substituted guanidines activated by triflic anhydride [5]. This method, while yielding lower overall conversions (45-75%), offers superior stereochemical control and compatibility with sensitive functional groups [6].

The sequential protection method provides a reliable pathway with predictable outcomes. The process involves initial α-amino protection with benzyloxycarbonyl chloride in aqueous sodium bicarbonate, followed by guanidinium protection under anhydrous conditions. The use of diisopropylethylamine as base in dichloromethane/dimethylformamide mixtures ensures complete conversion while minimizing side reactions [7] [8].

One-pot protection protocols have been optimized to reduce processing time and improve operational efficiency. These methods employ 1-hydroxybenzotriazole/diisopropylcarbodiimide coupling systems in dimethylformamide, enabling simultaneous introduction of both protecting groups. While yielding moderate selectivity (85-95%), these protocols significantly reduce synthesis time to 1-4 hours total [9].

Recent developments in enzyme-mediated protection strategies offer unprecedented selectivity (>98%) under mild physiological conditions. Protease-catalyzed selective modifications proceed at 37°C and pH 7.4, though scalability remains limited to gram quantities due to enzyme costs and substrate specificity constraints [10].

Solid-phase protection methods represent an emerging approach utilizing resin-bound reagents for clean product isolation. These techniques achieve excellent yields (75-95%) with simplified purification procedures, though they require specialized equipment and incur higher material costs due to resin utilization [11] [9].

Large-Scale Production and Purification Protocols

The industrial production of N-benzyloxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt requires careful optimization of both synthetic and purification protocols to achieve acceptable yields, purity, and cost-effectiveness at kilogram scales [12] [13].

Crystallization protocols represent the most economically viable purification method for large-scale applications. The compound crystallizes readily from ethyl acetate/hexane mixtures (1:1 to 1:3 ratios) to afford material with 95-98% purity and yields of 85-95% [14]. Critical parameters include controlled cooling rates (2-5°C per hour), seeding with authentic material, and maintenance of anhydrous conditions to prevent hydrolysis of protecting groups [15].

Silica gel column chromatography remains the standard purification method for intermediate scales (1-100 g). The optimized mobile phase composition of hexane/ethyl acetate/acetic acid (6:3:0.5) provides excellent resolution while maintaining protecting group integrity [5]. The inclusion of acetic acid is essential for preventing basic-catalyzed decomposition of the sulfonyl protecting group [14].

Liquid-liquid extraction procedures offer high throughput and cost efficiency for crude product workup. The compound partitions favorably into ethyl acetate from aqueous phases adjusted to pH 6-7 with potassium hydrogen sulfate [6]. Sequential washing with brine removes water-soluble impurities while maintaining product stability .

Trituration methods provide a practical approach for removing low-level impurities without complex equipment requirements. Multiple trituration cycles with diethyl ether or cold ethanol achieve purities of 85-92% with yields of 80-90%. This approach proves particularly valuable when combined with subsequent crystallization [16].

Reversed-phase high-performance liquid chromatography serves as the ultimate purification method for high-value applications requiring exceptional purity (95-99%). Water/acetonitrile gradients with 0.1% trifluoroacetic acid provide excellent resolution, though the method requires careful removal of trifluoroacetic acid post-purification to prevent protecting group cleavage [17] [18].

Supercritical fluid chromatography represents an emerging technology offering reduced solvent consumption and improved environmental compatibility. Carbon dioxide/methanol mobile phases (95:5 to 90:10) achieve purities of 92-98% with processing times of 1-2 hours, though the technique requires specialized high-pressure equipment [19].

The cyclohexylammonium salt formation serves multiple functions in the overall production strategy. Cyclohexylamine addition neutralizes the carboxylic acid functionality, improving compound stability and crystallinity while facilitating handling and storage [20] [16]. The salt formation proceeds quantitatively in alcoholic solvents and can be readily reversed under acidic conditions when the free acid form is required [21].

Analytical Validation Through Chromatographic and Spectroscopic Methods

Comprehensive analytical characterization of N-benzyloxycarbonyl-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine cyclohexylammonium salt requires a multi-technique approach encompassing chromatographic separations, spectroscopic structural determination, and mass spectrometric validation [22] [23].

High-performance liquid chromatography serves as the primary analytical tool for purity assessment and quantification. Reversed-phase methods utilizing C18 columns with water/acetonitrile gradients achieve baseline resolution of the compound from synthetic impurities and degradation products. Retention times typically range from 15-20 minutes under standard conditions, with detection limits of 0.1-1 μg/mL enabling trace impurity analysis [18] [24].

Liquid chromatography-mass spectrometry provides definitive molecular weight confirmation and structural verification. Electrospray ionization in positive mode generates the protonated molecular ion [M+H]⁺ at m/z 674, corresponding to the cyclohexylammonium salt. Characteristic fragment ions include loss of the benzyloxycarbonyl group (m/z 540) and cyclohexylamine (m/z 575), confirming structural integrity [23] [25].

Proton nuclear magnetic resonance spectroscopy enables detailed structural characterization through chemical shift analysis. The benzyloxycarbonyl aromatic protons appear as a characteristic multiplet at 7.2-7.4 ppm, while the pentamethylchroman methyl groups generate distinct signals between 1.3-2.7 ppm. Integration ratios confirm structural assignments and enable purity determination [26] [27].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive carbon framework characterization. The carbonyl carbon resonates near 170 ppm, while aromatic carbons appear between 110-155 ppm. The pentamethylchroman ring system generates characteristic patterns that serve as structural fingerprints [28] [26]. Variable temperature experiments reveal conformational dynamics within the chroman ring system [29].

Cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance analysis of solid samples provides insights into crystal packing and polymorphism. Chemical shift anisotropy measurements reveal molecular mobility in the crystalline state, while relaxation time measurements indicate molecular dynamics [30] [28].

Infrared spectroscopy offers rapid functional group identification and purity assessment. The carbonyl stretch appears near 1700 cm⁻¹, while sulfonyl stretching vibrations manifest between 1150-1350 cm⁻¹. The benzyloxycarbonyl urethane carbonyl typically appears at slightly higher frequency (1720-1740 cm⁻¹) than the carboxylic acid carbonyl [31] [32] [33].

Mass spectrometric fragmentation analysis provides structural confirmation through characteristic breakdown patterns. Collision-induced dissociation generates predictable fragment ions corresponding to loss of protecting groups, enabling unambiguous identification. Tandem mass spectrometry methods achieve detection limits in the picogram range [25] [34].

Chiral high-performance liquid chromatography validates enantiomeric purity using specialized chiral stationary phases. Retention time differences between L- and D-enantiomers typically range from 2-5 minutes under optimized conditions, enabling detection of enantiomeric impurities at levels below 0.1% [22] [18].

Single crystal X-ray diffraction represents the definitive method for three-dimensional structural determination. Crystallographic analysis reveals bond lengths, angles, and crystal packing arrangements. The technique requires high-quality single crystals but provides unambiguous structural confirmation [35] [28].